molecular formula C12H11N5O B12141871 N'-[imino(pyridin-4-yl)methyl]pyridine-4-carbohydrazide

N'-[imino(pyridin-4-yl)methyl]pyridine-4-carbohydrazide

Cat. No.: B12141871
M. Wt: 241.25 g/mol
InChI Key: XVYGBIMUAAGQMD-UHFFFAOYSA-N
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Description

N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide is a compound that features a pyridine ring structure, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with pyridine-4-amine under specific conditions. One common method is the condensation reaction where the carboxylic acid group reacts with the amine group to form the carboxamide linkage . This reaction can be facilitated by using dehydrating agents such as thionyl chloride or carbodiimides to activate the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent-free methods or the use of green solvents may be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Mechanism of Action

The mechanism by which N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

N-[(Z)-[amino(pyridin-4-yl)methylidene]amino]pyridine-4-carboxamide

InChI

InChI=1S/C12H11N5O/c13-11(9-1-5-14-6-2-9)16-17-12(18)10-3-7-15-8-4-10/h1-8H,(H2,13,16)(H,17,18)

InChI Key

XVYGBIMUAAGQMD-UHFFFAOYSA-N

Isomeric SMILES

C1=CN=CC=C1/C(=N/NC(=O)C2=CC=NC=C2)/N

Canonical SMILES

C1=CN=CC=C1C(=NNC(=O)C2=CC=NC=C2)N

Origin of Product

United States

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